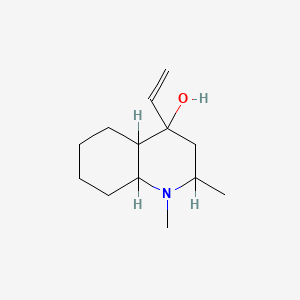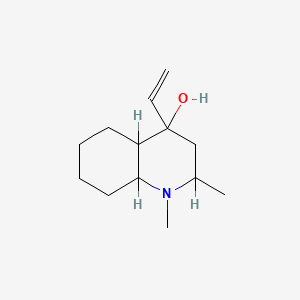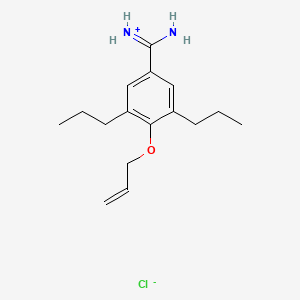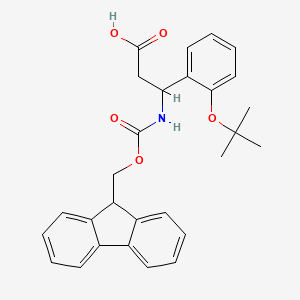
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is a specialized compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a tert-butoxy group attached to the phenyl ring. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group to the phenyl ring. One common method involves the reaction of 3-amino-3-(2-hydroxyphenyl)propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The tert-butoxy group is then introduced using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .
科学的研究の応用
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is crucial for the stepwise synthesis of peptides and other complex molecules .
類似化合物との比較
Similar Compounds
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: Similar in structure but contains a nitro group instead of a tert-butoxy group.
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: Contains an additional methyl group on the propionic acid chain.
Uniqueness
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide specific reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
特性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-8-14-22(25)24(16-26(30)31)29-27(32)33-17-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
InChIキー |
YZUVTWQBAVEHKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


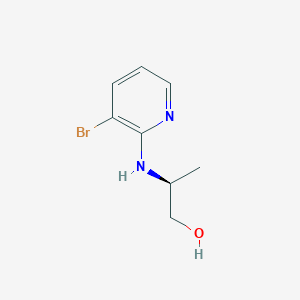
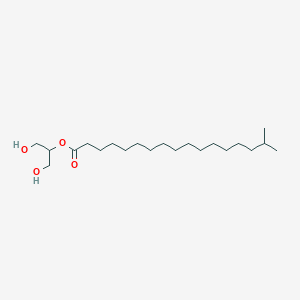
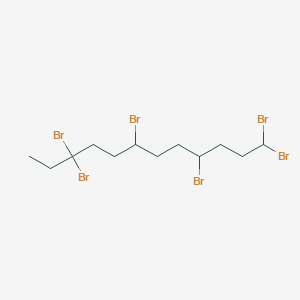
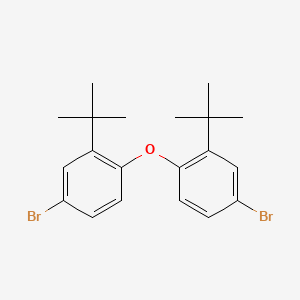
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
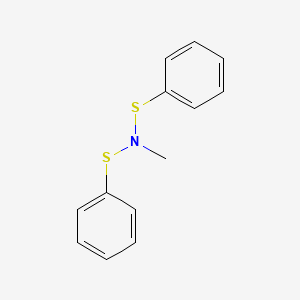
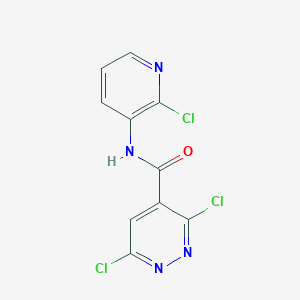

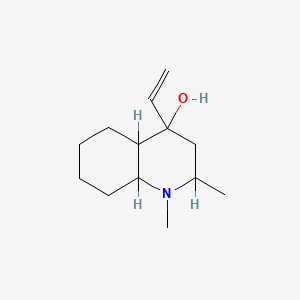
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
